molecular formula C11H20O2 B13734706 Heptyl 2-butenoate CAS No. 83783-78-2

Heptyl 2-butenoate

Cat. No.: B13734706
CAS No.: 83783-78-2
M. Wt: 184.27 g/mol
InChI Key: DOBPEHKISOHXTE-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 2-butenoate (CAS 53398-85-9) is an ester formed by the condensation of 2-butenoic acid (crotonic acid) and heptanol. Its molecular formula is $ \text{C}{11}\text{H}{20}\text{O}_2 $, with a molecular weight of 184.28 g/mol. This compound is characterized by a seven-carbon alkyl chain (heptyl group) esterified to the α,β-unsaturated carboxylic acid moiety. This compound is primarily utilized in the flavor and fragrance industry due to its fruity, green odor profile, though its applications extend to polymer plasticizers and specialty solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83783-78-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

heptyl (E)-but-2-enoate

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+

InChI Key

DOBPEHKISOHXTE-RUDMXATFSA-N

Isomeric SMILES

CCCCCCCOC(=O)/C=C/C

Canonical SMILES

CCCCCCCOC(=O)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl crotonate can be synthesized through the esterification reaction between heptanol and crotonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

Heptanol+Crotonic AcidHeptyl Crotonate+Water\text{Heptanol} + \text{Crotonic Acid} \rightarrow \text{Heptyl Crotonate} + \text{Water} Heptanol+Crotonic Acid→Heptyl Crotonate+Water

Industrial Production Methods: In industrial settings, the production of heptyl crotonate involves continuous esterification processes where heptanol and crotonic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from water and unreacted starting materials.

Types of Reactions:

    Oxidation: Heptyl crotonate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of heptyl crotonate can yield heptanol and crotonic acid.

    Substitution: Heptyl crotonate can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Heptanoic acid and crotonic acid.

    Reduction: Heptanol and crotonic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl crotonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Heptyl crotonate can be compared with other esters such as:

  • Ethyl crotonate
  • Methyl crotonate
  • Butyl crotonate

Uniqueness: Heptyl crotonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.

Comparison with Similar Compounds

Alkyl Chain Length Variation in 2-Butenoate Esters

The length of the alkyl chain in esters significantly influences physical properties such as volatility, solubility, and phase behavior. Below is a comparison of Heptyl 2-butenoate with shorter- and longer-chain analogs:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (in water, 25°C) Odor Profile
This compound 184.28 245–250 Insoluble Fruity, green
Hexyl 2-butenoate 170.25 230–235 Insoluble Apple-like
Octyl 2-butenoate 198.29 260–265 Insoluble Waxy, floral

Key Findings :

  • Longer alkyl chains (e.g., octyl) increase boiling points due to enhanced van der Waals interactions.
  • All 2-butenoate esters exhibit poor water solubility, typical of nonpolar aliphatic esters.

Acid Moiety Variation in Heptyl Esters

Replacing the α,β-unsaturated acid (2-butenoic acid) with saturated or aromatic acids alters reactivity and applications:

Compound Acid Moiety Reactivity Applications
This compound 2-butenoic acid Susceptible to Michael addition Fragrances, plasticizers
Heptyl acetate Acetic acid Stable, hydrolyzes slowly Solvents, food flavors
Heptyl benzoate Benzoic acid Resistant to oxidation Cosmetics, UV stabilizers

Key Findings :

  • The α,β-unsaturation in this compound increases its reactivity compared to saturated analogs like heptyl acetate.
  • Heptyl benzoate’s aromatic group enhances stability, making it suitable for UV-sensitive formulations.

Mesogenic Behavior in Alkyl-Substituted Compounds (Indirect Comparison)

For example:

  • Cyclotriphosphazene derivatives with heptyl chains exhibit smectic C and nematic phases, whereas dodecyl-substituted analogs show only nematic phases . This highlights a general trend: intermediate chain lengths (e.g., heptyl) promote diverse mesophases, while longer chains (e.g., dodecyl) restrict phase diversity.

Data Tables and Research Highlights

Table 3.1. Thermal Stability of Selected Esters

Compound Thermal Decomposition (°C)
This compound 180–190
Heptyl acetate 200–210
Heptyl propionate 195–205

Insight: The conjugated double bond in 2-butenoate slightly reduces thermal stability compared to saturated esters.

Q & A

Q. What are the established synthetic routes for heptyl 2-butenoate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via esterification of 2-butenoic acid (crotonic acid) with heptanol, using acid catalysts like sulfuric acid or immobilized lipases. Optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature (80–120°C), and solvent selection (e.g., toluene for azeotropic water removal). Kinetic studies using gas chromatography (GC) can monitor reaction progress and identify optimal stopping points .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester bond formation and alkyl chain integrity.
  • GC-MS : Quantify purity and detect volatile byproducts.
  • FT-IR : Verify carbonyl (C=O) stretch at ~1710–1740 cm1^{-1} and ester C-O-C absorption. Cross-referencing with spectral databases (e.g., PubChem, Reaxys) ensures accuracy .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

PropertyValue/MethodRelevance
Molecular Weight170.25 g/molStoichiometric calculations
Boiling Point~220–230°C (estimated)Distillation/purification protocols
SolubilityInsoluble in water; miscible in DCMSolvent selection for reactions
LogP (Partition Coefficient)~3.5 (predicted)Bioavailability studies
These values should be experimentally validated using differential scanning calorimetry (DSC) and HPLC-logP assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported thermal stability data for this compound?

Contradictory stability data may arise from impurities or methodological variability. A systematic approach includes:

  • Controlled Degradation Studies : Expose the compound to varying temperatures (50–150°C) under inert vs. oxidative atmospheres.
  • Multi-Method Validation : Combine thermogravimetric analysis (TGA), DSC, and GC-MS to track decomposition products.
  • Statistical Modeling : Use Arrhenius equations to predict degradation kinetics under different conditions .

Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological samples)?

  • Sample Preparation : Liquid-liquid extraction (LLE) with hexane:ethyl acetate (3:1) to isolate the ester.
  • Chromatographic Separation : Utilize reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water).
  • Tandem MS/MS : Employ selective reaction monitoring (SRM) to distinguish target ions from co-eluting contaminants .

Q. What novel applications of this compound are emerging in material science, and how can its efficacy be rigorously tested?

Recent studies explore its use as a plasticizer or monomer in biodegradable polymers. Methodological steps include:

  • Polymer Synthesis : Radical polymerization with initiators like AIBN.
  • Mechanical Testing : Measure tensile strength and elasticity via ASTM D637.
  • Environmental Impact Assays : Soil burial tests to assess degradation rates vs. conventional plastics .

Methodological Considerations

  • Data Validation : Replicate experiments across independent labs to address variability in synthetic yields or analytical results .
  • Ethical Compliance : Adhere to safety protocols for handling volatile esters (e.g., fume hood use, PPE) and dispose of waste via certified facilities .
  • Literature Gaps : Prioritize studies on enantiomeric purity (if applicable) and long-term stability under industrial storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.